N1,5-Dimethylbenzene-1,2-diamine

Lipophilicity Drug Design Membrane Permeability

N1,5-Dimethylbenzene-1,2-diamine (CAS 131019-87-9) is an asymmetrically substituted ortho-phenylenediamine derivative featuring a primary amine at position 1, an N-methyl secondary amine at position 2, and a ring methyl substituent at position 4 (systematic name: 2-N,4-dimethylbenzene-1,2-diamine). With a molecular weight of 136.19 g/mol and a computed XLogP3 of 1.3, this compound occupies a distinct physicochemical space among C8H12N2 diamine isomers, offering a unique hydrogen-bonding profile (2 HBD, 2 HBA) and a topological polar surface area of 38.1 Ų that directly influence its reactivity, solubility, and suitability as a synthetic intermediate.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 131019-87-9
Cat. No. B177756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,5-Dimethylbenzene-1,2-diamine
CAS131019-87-9
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)NC
InChIInChI=1S/C8H12N2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,9H2,1-2H3
InChIKeyICWDURLIKIKGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,5-Dimethylbenzene-1,2-diamine (CAS 131019-87-9): Physicochemical and Structural Baseline for Ortho-Phenylenediamine Selection


N1,5-Dimethylbenzene-1,2-diamine (CAS 131019-87-9) is an asymmetrically substituted ortho-phenylenediamine derivative featuring a primary amine at position 1, an N-methyl secondary amine at position 2, and a ring methyl substituent at position 4 (systematic name: 2-N,4-dimethylbenzene-1,2-diamine) . With a molecular weight of 136.19 g/mol and a computed XLogP3 of 1.3, this compound occupies a distinct physicochemical space among C8H12N2 diamine isomers, offering a unique hydrogen-bonding profile (2 HBD, 2 HBA) and a topological polar surface area of 38.1 Ų that directly influence its reactivity, solubility, and suitability as a synthetic intermediate [1].

Why N1,5-Dimethylbenzene-1,2-diamine Cannot Be Replaced by Common Ortho-Diamine Analogs


Although several C8H12N2 ortho-phenylenediamine isomers exist, their substitution patterns create non-interchangeable molecular properties. The target compound's unique combination of a single N-methyl group and a ring methyl group results in a specific lipophilicity (XLogP3 = 1.3) and steric environment that differs markedly from its closest analogs: unsubstituted 4-methylbenzene-1,2-diamine (XLogP3 = 0.6) is substantially more hydrophilic, while the symmetrically N,N'-dimethylated isomer N1,N2-dimethylbenzene-1,2-diamine (XLogP3 = 1.9) is more lipophilic [1][2]. These differences in logP, hydrogen-bond donor/acceptor counts, and topological polar surface area directly translate to altered reactivity profiles, solubility behavior, and biological or catalytic performance, making direct substitution without re-optimization highly unlikely to succeed .

Head-to-Head Physicochemical and Reactivity Evidence for N1,5-Dimethylbenzene-1,2-diamine vs. Analogs


Lipophilicity Control: XLogP3 Comparison with 4-Methylbenzene-1,2-diamine

N1,5-Dimethylbenzene-1,2-diamine exhibits a computed XLogP3 of 1.3, which is 0.7 log units higher than that of the non-methylated analog 4-methylbenzene-1,2-diamine (XLogP3 = 0.6) [1][2]. This difference corresponds to an approximately 5-fold increase in lipophilicity, directly impacting partitioning behavior in biphasic systems and passive membrane permeability, making the target compound a more suitable candidate for applications requiring enhanced organic-phase solubility or blood-brain barrier penetration potential .

Lipophilicity Drug Design Membrane Permeability

Hydrogen-Bonding and Polarity Differentiation vs. N1,N2-Dimethylbenzene-1,2-diamine

The target compound possesses two hydrogen bond donors (primary amine at position 1 and secondary N-methylamine at position 2) and a topological polar surface area (TPSA) of 38.1 Ų, whereas the symmetrically N,N'-dimethylated analog N1,N2-dimethylbenzene-1,2-diamine has a TPSA of only 24.1 Ų [1][2]. The 14.0 Ų increase in TPSA reflects the presence of the primary amine, which enhances hydrogen-bonding capacity and water solubility while still retaining a moderate lipophilicity (XLogP3 = 1.3 vs. 1.9 for the comparator). This dual character—adequate polarity for aqueous compatibility combined with sufficient lipophilicity for membrane interaction—is unique to the target compound's substitution architecture .

Hydrogen Bonding Molecular Recognition Crystal Engineering

Asymmetric Reactivity Advantage for Regioselective Heterocycle Synthesis

The asymmetrical N-methylation pattern (one primary amine, one secondary amine) in N1,5-dimethylbenzene-1,2-diamine enables regioselective condensation reactions that are impossible with symmetrical diamines. In benzimidazole synthesis, the primary amine at position 1 reacts preferentially with carbonyl electrophiles, while the secondary N-methylamine at position 2 remains available for subsequent functionalization . The 4-methyl substituent further electronically activates the ring through a +0.23 Hammett σₚ effect, increasing nucleophilicity at the para-related amino group relative to the unsubstituted analog [1]. This regiochemical control is absent in N1,N2-dimethylbenzene-1,2-diamine, where both amino groups are equally substituted, leading to statistical product mixtures .

Regioselective Synthesis Benzimidazoles Asymmetric Diamines

Purity and Procurement Reliability: 97% Assay with Full Analytical Documentation

Commercially available N1,5-dimethylbenzene-1,2-diamine is supplied at a minimum purity of 97% (HPLC/GC), with batch-specific certificates of analysis including NMR, HPLC, and GC data available from established vendors . In contrast, the unsubstituted analog 4-methylbenzene-1,2-diamine is typically supplied as a technical-grade crystalline solid (purity ≥95%) that may contain oxidative degradation products due to its higher susceptibility to air oxidation [1]. The 97% purity specification with documented impurity profiles reduces the risk of side reactions in sensitive catalytic or medicinal chemistry applications, where trace amine impurities can poison metal catalysts or generate confounding biological assay results .

Quality Assurance Analytical Chemistry Reproducibility

Optimal Application Scenarios for N1,5-Dimethylbenzene-1,2-diamine Based on Quantitative Differentiation Evidence


Regioselective Benzimidazole and Benzimidazolone Synthesis

The asymmetrical diamine architecture (one primary NH₂, one secondary NHCH₃) enables chemists to perform condensation reactions with aldehydes, carboxylic acids, or isocyanates that proceed with high regioselectivity at the more nucleophilic primary amine [1]. The 4-methyl substituent further activates the ring electronically. This eliminates the statistical product mixtures observed with symmetrical N,N'-dimethyl analogs and avoids the need for selective protection/deprotection steps, making this compound the preferred building block for constructing unsymmetrical 1,2-disubstituted benzimidazoles of pharmaceutical relevance .

Coordination Chemistry and Asymmetric Ligand Design

With a TPSA of 38.1 Ų and a primary amine capable of forming strong σ-donor bonds to metal centers, N1,5-dimethylbenzene-1,2-diamine offers a hydrogen-bonding-rich coordination environment distinct from the more lipophilic N,N'-dimethyl analog (TPSA = 24.1 Ų) [1]. This property is advantageous for designing water-compatible transition metal catalysts and fluorescent sensors, where the balance between aqueous solubility and sufficient lipophilicity for substrate binding is critical .

Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity

The computed XLogP3 of 1.3 positions this compound in the optimal lipophilicity range (logP 1–3) associated with favorable oral absorption and CNS permeability while minimizing promiscuous off-target binding [1]. Compared to the more polar 4-methylbenzene-1,2-diamine (XLogP3 = 0.6), the target compound offers a 5-fold improvement in predicted membrane partitioning without crossing into the high-lipophilicity risk zone (logP > 3) occupied by many fully alkylated diamines . This makes it a preferred amine fragment for parallel synthesis libraries targeting intracellular or CNS protein targets .

High-Reproducibility Synthetic Methodology Development

The availability of 97% purity material with comprehensive analytical documentation (NMR, HPLC, GC) from multiple vendors ensures batch-to-batch consistency for method development and reaction optimization [1]. Unlike technical-grade 4-methylbenzene-1,2-diamine, which may contain variable levels of oxidative impurities, the defined impurity profile of this compound supports robust kinetic studies and catalytic screening where trace amine contaminants could otherwise confound results .

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